molecular formula C19H16Cl2N2O2 B3520254 3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B3520254
M. Wt: 375.2 g/mol
InChI Key: RISZBJRLDGTPJE-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide (hereafter referred to as the "target compound") is a 1,2-oxazole-4-carboxamide derivative featuring dual chlorophenyl substituents. Its structure comprises:

  • A 5-methyl-1,2-oxazole core.
  • A 2-chlorophenyl group at position 3 of the oxazole ring.
  • A carboxamide group at position 4, linked to a 2-(3-chlorophenyl)ethyl substituent.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-12-17(18(23-25-12)15-7-2-3-8-16(15)21)19(24)22-10-9-13-5-4-6-14(20)11-13/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISZBJRLDGTPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-chlorophenethylamine to form an intermediate, which is then cyclized with methyl isocyanate to produce the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where halogens are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name / ID Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Data Reference
Target Compound 2-(3-Chlorophenyl)ethyl C₁₉H₁₅Cl₂N₂O₂ 374.25 Oxazole, carboxamide, Cl N/A (hypothetical) -
3-(2-Chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide 2-(4-Sulfamoylphenyl)ethyl C₂₀H₁₉ClN₂O₄S 447.89 Sulfonamide Enhanced polarity due to sulfonamide; potential solubility improvement
N-(5-Bromo-2-pyridinyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-Bromo-2-pyridinyl C₁₆H₁₁BrClN₃O₂ 392.64 Bromine, pyridine Increased molecular weight; pyridine may enhance basicity
3-(2-Chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide 2-(4-Fluorophenyl)ethyl C₁₉H₁₅ClFN₂O₂ 357.79 Fluorine Reduced steric hindrance vs. Cl; altered electronic effects
3-(2-Chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide 2-(Triazolyl)ethyl C₂₄H₂₂ClN₅O₃ 463.92 Triazole, cyclopropyl High molecular weight; conformational rigidity
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide Allyl C₁₄H₁₃ClN₂O₂ 276.72 Allyl group Reduced steric bulk; potential metabolic instability

Key Observations

Chlorine vs. Fluorine : Replacing 3-chlorophenyl with 4-fluorophenyl (as in ) reduces molecular weight and may alter binding interactions due to fluorine’s electronegativity and smaller size.

Heterocyclic Modifications : Pyridine () and triazole () substituents add nitrogen-rich pharmacophores, which could enhance hydrogen bonding or target selectivity.

Steric Effects : Bulky groups like the triazolyl-cyclopropyl in may restrict conformational flexibility, whereas allyl () or ethyl groups () offer reduced steric hindrance.

Pharmacological and Physicochemical Insights

Bioactivity Clues

  • Antiviral Potential: Analogs in with oxazole-carboxamide scaffolds showed strong docking scores against viral proteins, implying relevance for the target compound.
  • CNS Applications : The presence of chlorophenyl groups (common in serotonin receptor ligands, e.g., ) suggests possible CNS activity, though specific data are lacking.

Challenges and Limitations

  • Data Gaps: Limited bioactivity data for the target compound necessitate extrapolation from analogs.
  • Contradictions : Sulfonamide groups () may improve solubility but reduce blood-brain barrier penetration, complicating CNS targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

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